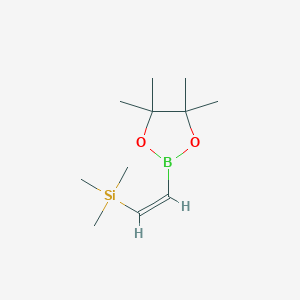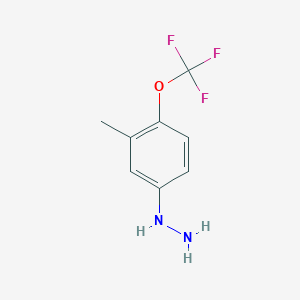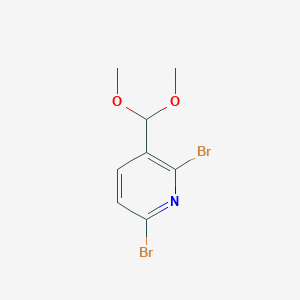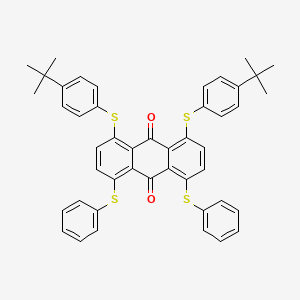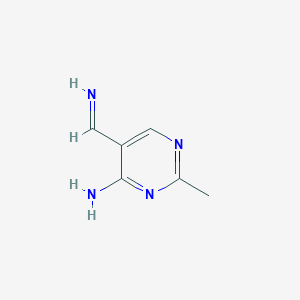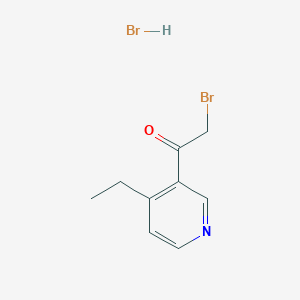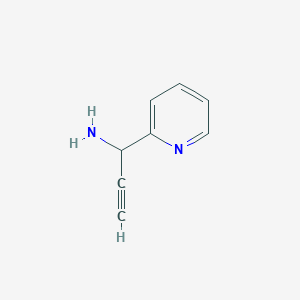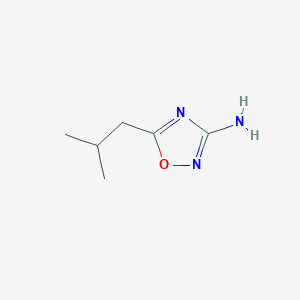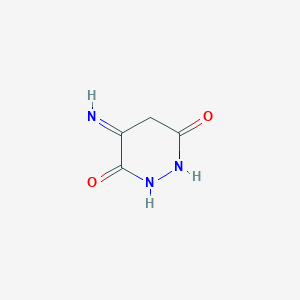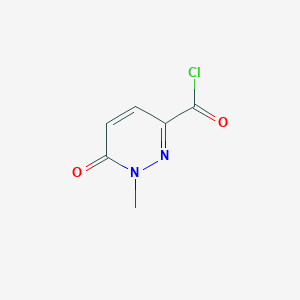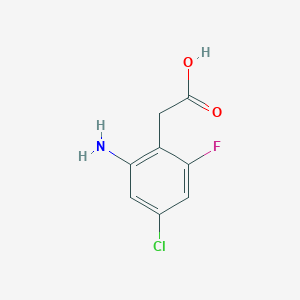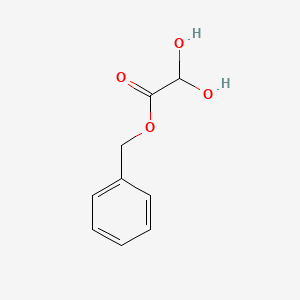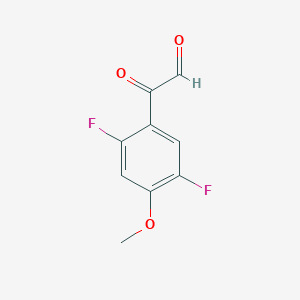
2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an oxoacetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde typically involves the reaction of 2,5-difluoro-4-methoxyacetophenone with appropriate reagents under controlled conditions. One common method includes the use of lithium hexamethyldisilazane in tetrahydrofuran at temperatures ranging from 0 to 20°C, followed by the addition of bromoacetic acid tert-butyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s oxoacetaldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms and methoxy group may also influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoro-4-methoxyphenylboronic acid: Shares the difluoro and methoxy substituents but differs in the functional group attached to the phenyl ring.
2,5-Difluoro-4-methoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of the oxoacetaldehyde group .
Uniqueness
2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde is unique due to its oxoacetaldehyde functional group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group further enhances its chemical versatility.
Properties
Molecular Formula |
C9H6F2O3 |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
2-(2,5-difluoro-4-methoxyphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H6F2O3/c1-14-9-3-6(10)5(2-7(9)11)8(13)4-12/h2-4H,1H3 |
InChI Key |
XOASBPZTTIVZFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



